molecular formula C20H25Cl2N3O3S B2926142 N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-chlorobenzamide hydrochloride CAS No. 1189653-29-9

N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-chlorobenzamide hydrochloride

Cat. No. B2926142
M. Wt: 458.4
InChI Key: XESAULQUZJHQSZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be expected to show the characteristic peaks of the benzylpiperazine, sulfonyl, and benzamide groups in spectroscopic analyses such as NMR and IR .


Chemical Reactions Analysis

As an organic compound containing a sulfonyl group, this compound might be expected to undergo reactions typical of sulfonamides, such as hydrolysis under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, are not known without specific experimental data .

Scientific Research Applications

Synthesis and Chemical Reactions

N-Benzylcarboxamides, structurally similar to the compound , undergo various synthetic reactions to yield amino acid derivatives and dipeptide methyl esters. These processes demonstrate the compound's role in synthesizing complex molecules, potentially applicable in drug discovery and development. For example, N-Benzyl-p-chloro and N-Benzyl-2,4-dichlorobenzamide react with chlorosulfonic acid to produce p-sulfonyl chlorides, which are then condensed with nucleophiles to give amino acid derivatives and their corresponding methyl esters. Such methodologies could be adapted for the synthesis of derivatives of N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-chlorobenzamide hydrochloride for biological applications (R. El-Sayed, 1997).

Potential Biological Activities

Related compounds, such as N-(aryl/heteroaryl)-2-chlorobenzenesulfonamide derivatives, have been synthesized and evaluated for their anticancer activity. This research suggests that modifications of the benzamide structure can yield compounds with significant cytotoxic activities against various cancer cell lines. Derivatives of the initial compound might exhibit similar properties and could be investigated as potential anticancer agents. For instance, certain N-(aryl/heteroaryl)-2-chlorobenzenesulfonamide derivatives showed remarkable cytotoxic activity, highlighting the potential for structural analogs of N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-chlorobenzamide hydrochloride to serve as novel anticancer agents (A. Bułakowska et al., 2020).

Environmental Degradation Studies

Although not directly related to the degradation of N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-chlorobenzamide hydrochloride, studies on the biodegradation of chlorimuron-ethyl by microorganisms such as Rhodococcus sp. offer insights into potential environmental pathways for the degradation of similar compounds. These findings are crucial for understanding the environmental fate and impact of such chemicals, which could inform safety assessments and regulatory decisions (Chunyan Li et al., 2016).

Safety And Hazards

The safety and hazards associated with this compound are not known without specific toxicological studies. As with all chemicals, it should be handled with appropriate safety precautions .

properties

IUPAC Name

N-[2-(4-benzylpiperazin-1-yl)sulfonylethyl]-2-chlorobenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O3S.ClH/c21-19-9-5-4-8-18(19)20(25)22-10-15-28(26,27)24-13-11-23(12-14-24)16-17-6-2-1-3-7-17;/h1-9H,10-16H2,(H,22,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XESAULQUZJHQSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC=CC=C3Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-chlorobenzamide hydrochloride

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